molecular formula C30H22O7 B340084 2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE

2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE

Cat. No.: B340084
M. Wt: 494.5 g/mol
InChI Key: ARNVGIGQCJGYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE is a complex organic compound with a molecular formula of C30H22O7 and a molecular weight of 494.49 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and ester functionalities. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 4-{4-[(benzoyloxy)acetyl]phenoxy}benzoic acid with 2-Oxo-2-phenylethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of high-throughput screening and optimization of reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can lead to a variety of aromatic derivatives .

Scientific Research Applications

2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-oxo-2-phenylacetyl)benzoate
  • Ethyl 4-(2-oxo-2-phenylacetyl)benzoate
  • Phenyl 4-(2-oxo-2-phenylacetyl)benzoate

Uniqueness

Compared to similar compounds, 2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE is unique due to its specific ester functionalities and aromatic substitutions. These structural features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C30H22O7

Molecular Weight

494.5 g/mol

IUPAC Name

phenacyl 4-[4-(2-benzoyloxyacetyl)phenoxy]benzoate

InChI

InChI=1S/C30H22O7/c31-27(21-7-3-1-4-8-21)19-36-30(34)24-13-17-26(18-14-24)37-25-15-11-22(12-16-25)28(32)20-35-29(33)23-9-5-2-6-10-23/h1-18H,19-20H2

InChI Key

ARNVGIGQCJGYIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)COC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)COC(=O)C4=CC=CC=C4

Origin of Product

United States

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